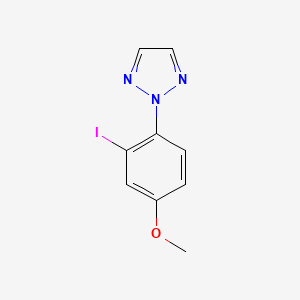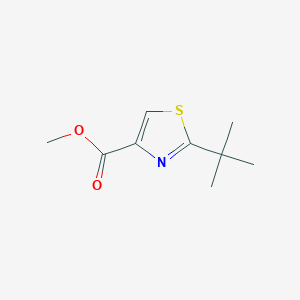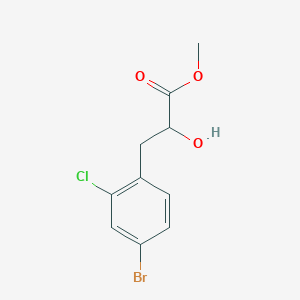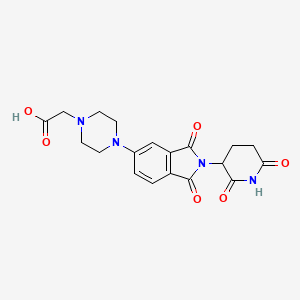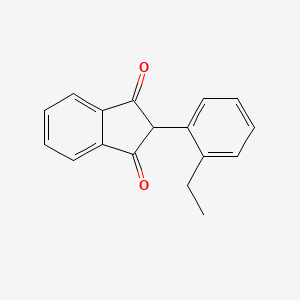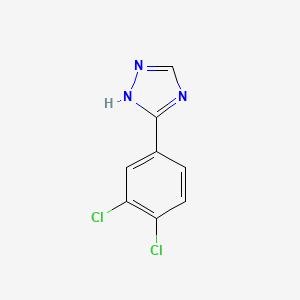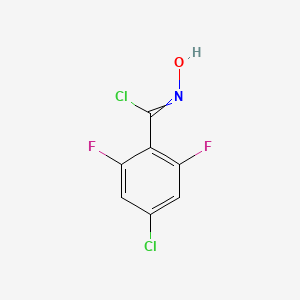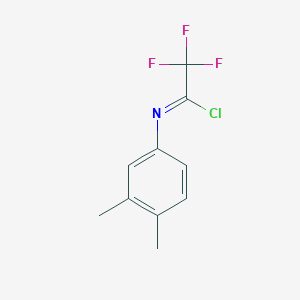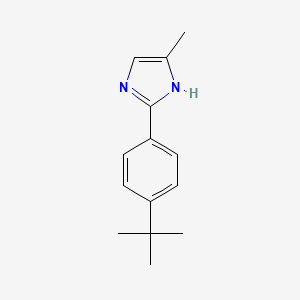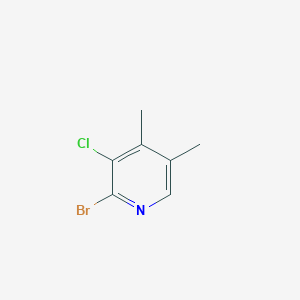![molecular formula C16H20Cl3NO7 B13684785 2,2,2-Trichloroethyl [(2R,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]carbamate](/img/structure/B13684785.png)
2,2,2-Trichloroethyl [(2R,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethyl [(2R,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]carbamate is a complex organic compound that features a trichloroethyl group attached to a carbohydrate derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl [(2R,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]carbamate typically involves the protection of hydroxyl groups, selective functionalization, and coupling reactions. A common synthetic route might include:
- Protection of the hydroxyl groups on the carbohydrate moiety using benzyl groups.
- Introduction of the trichloroethyl group through a nucleophilic substitution reaction.
- Coupling of the protected carbohydrate with the trichloroethyl group under specific reaction conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction protocols.
化学反応の分析
Types of Reactions
2,2,2-Trichloroethyl [(2R,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The trichloroethyl group can be reduced to form ethyl derivatives.
Substitution: The trichloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction could yield ethyl derivatives.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe for studying carbohydrate-protein interactions.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Use in the synthesis of advanced materials or as a chemical reagent.
作用機序
The mechanism of action of 2,2,2-Trichloroethyl [(2R,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]carbamate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trichloroethyl group could play a role in enhancing the compound’s binding affinity or stability.
類似化合物との比較
Similar Compounds
- 2,2,2-Trichloroethyl [(2R,3R,4R,5S,6R)-2-(Methoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]carbamate
- 2,2,2-Trichloroethyl [(2R,3R,4R,5S,6R)-2-(Ethoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]carbamate
Uniqueness
The uniqueness of 2,2,2-Trichloroethyl [(2R,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]carbamate lies in its specific functional groups and stereochemistry, which can impart unique reactivity and biological activity compared to similar compounds.
特性
分子式 |
C16H20Cl3NO7 |
|---|---|
分子量 |
444.7 g/mol |
IUPAC名 |
2,2,2-trichloroethyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]carbamate |
InChI |
InChI=1S/C16H20Cl3NO7/c17-16(18,19)8-26-15(24)20-11-13(23)12(22)10(6-21)27-14(11)25-7-9-4-2-1-3-5-9/h1-5,10-14,21-23H,6-8H2,(H,20,24) |
InChIキー |
GCFAQXPLDOHSEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)NC(=O)OCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


